(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a synthetic small molecule characterized by a bifunctional piperidine scaffold. The structure integrates a 5-fluoropyrimidinyloxy moiety linked to the piperidin-3-position and a methylsulfonyl-substituted piperidin-4-yl methanone group.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGATSQBKGLBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a novel entity that has garnered attention for its potential biological activities, particularly in cancer therapy and as an antimalarial agent. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure incorporating a fluoropyrimidine moiety, which is known for its role in nucleic acid metabolism and its application in cancer treatment. The presence of piperidine rings enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Activity
The biological activity of the compound is primarily linked to its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced nucleotide availability, ultimately inducing apoptosis in cancer cells. Similar fluoropyrimidine compounds have shown effectiveness against various cancer types, including colorectal cancer:
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| 5-FU | ~100 | Thymidylate Synthase | HCT-116 |
| CF10 | ~50 | Thymidylate Synthase | HT-29 |
| Subject Compound | TBD | Thymidylate Synthase | TBD |
In vitro studies indicate that the compound exhibits significant cytotoxicity against colorectal cancer cell lines, comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Antimalarial Activity
Recent investigations have identified the compound's potential as an antimalarial agent by targeting specific plasmodial kinases such as PfGSK3 and PfPK6. These kinases are crucial for the survival and replication of malaria parasites:
| Kinase | IC50 (nM) | Activity |
|---|---|---|
| PfGSK3 | 17 | Inhibition |
| PfPK6 | TBD | Inhibition |
The inhibition of these kinases disrupts the malaria life cycle stages, making the compound a promising candidate for further development against malaria .
Case Studies and Research Findings
- Colorectal Cancer : A study demonstrated that the subject compound effectively reduced tumor growth in mouse models of colorectal cancer. The treatment resulted in enhanced survival rates compared to controls treated with 5-FU, suggesting improved therapeutic efficacy .
- Malaria : In vitro assays revealed that the compound inhibited the growth of Plasmodium falciparum with significant potency, indicating its potential as a dual-action drug against both cancer and malaria .
- Toxicity Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with reduced systemic toxicities compared to traditional fluoropyrimidines .
Scientific Research Applications
The biological activity of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The fluoropyrimidine component is known to inhibit enzymes critical in nucleic acid metabolism, disrupting cellular processes essential for cancer cell proliferation.
- Receptor Modulation : The piperidine rings enhance binding affinity to various receptors, potentially modulating signaling pathways involved in disease processes.
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits nucleic acid-related enzymes | |
| Anticancer Potential | Disruption of cancer cell proliferation | |
| Receptor Modulation | Affects signaling pathways |
Cancer Treatment
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various cancers. The fluoropyrimidine moiety is known to exhibit anticancer properties by interfering with nucleic acid synthesis, which is crucial for cancer cell growth and survival. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, highlighting their potential as effective anticancer agents .
Infectious Diseases
In addition to its anticancer properties, this compound has been explored for its effectiveness against infectious diseases. The piperidine component may enhance the compound's ability to penetrate cellular membranes, allowing it to target intracellular pathogens effectively .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds similar to this compound in various therapeutic contexts:
- Antitumor Activity : A study demonstrated that compounds containing a fluoropyrimidine moiety exhibited significant antitumor activity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication .
- Synergistic Effects : Research has shown that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens, suggesting potential applications in combination therapy for cancer .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound modulates signaling pathways associated with apoptosis and cell cycle regulation, further supporting its role as a promising anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoropyrimidine moiety undergoes nucleophilic aromatic substitution (SNAr) at the 2-position due to electron-withdrawing effects from the fluorine atom. This reactivity aligns with studies on structurally similar pyrimidine derivatives:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Aromatic substitution | Amines, alkoxides in polar aprotic solvents (e.g., DMF, DMSO) | Replacement of fluorine with nucleophiles (e.g., -NH2, -OR) |
| Ring-opening of piperidine | Acidic or basic hydrolysis | Formation of secondary amines or alcohols |
For example, the methylsulfonyl group on the piperidine ring enhances electrophilicity, enabling displacement reactions with thiols or amines under mild basic conditions.
Oxidation and Reduction Pathways
The sulfonyl group is redox-stable under most conditions, but the pyrrolidine and piperidine rings exhibit distinct behavior:
-
Oxidation : The piperidine ring undergoes oxidation at the nitrogen center when exposed to peroxides or transition metal catalysts, forming N-oxide derivatives.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the methanone group to a secondary alcohol, though steric hindrance from the piperidine rings limits efficiency.
Cross-Coupling Reactions
The fluoropyrimidine ring participates in palladium-catalyzed couplings, as demonstrated in analogous compounds :
| Coupling Type | Catalysts/Reagents | Applications in Drug Development |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, aryl boronic acids | Introduction of aromatic substituents |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, amines | Installation of nitrogen-based groups |
These reactions enable modular modifications to enhance pharmacokinetic properties or target affinity .
Hydrolysis and Stability
The compound shows pH-dependent hydrolysis:
-
Acidic conditions (pH < 3): Cleavage of the sulfonyl-piperidine bond generates 1-(methylsulfonyl)piperidin-4-carboxylic acid.
-
Basic conditions (pH > 10): Degradation of the pyrimidine ring via hydroxide attack at the 4-position .
Biological Interaction Mechanisms
While not directly a chemical reaction, the compound’s interactions with enzymes inform its reactivity:
-
Monoacylglycerol lipase (MAGL) inhibition : The methylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., H121, A51), mimicking substrate interactions .
-
Kinase binding : Pyrimidine derivatives engage in π-stacking with aromatic residues (e.g., F159 in MAGL), stabilizing inhibitor-enzyme complexes .
Comparative Reactivity with Analogues
Key differences from structurally related compounds include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares structural motifs with two classes of analogs:
- Chromeno-pyrimidine derivatives (e.g., 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one): Similarities: Both compounds incorporate a piperidine ring and pyrimidine core. The presence of electron-withdrawing groups (e.g., thioxo in the chromeno-pyrimidine vs. fluoropyrimidinyloxy in the target compound) may influence π-π stacking interactions in biological targets . Differences: The chromeno-pyrimidine lacks the methylsulfonyl group and fluoropyrimidinyloxy linker, which are critical for solubility and target engagement in the target compound.
- Fluorophenoxy-pyrimidinone derivatives (e.g., (5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one): Similarities: Both feature fluorinated aromatic systems (fluorophenoxy vs. fluoropyrimidinyloxy) and sulfur-containing groups (sulfanylidene vs. methylsulfonyl). These groups enhance electrophilicity and metabolic resistance . Differences: The ECHEMI compound’s thiazolidinone ring introduces conformational rigidity absent in the target compound’s methanone-linked piperidine system.
Physicochemical and Pharmacokinetic Properties
- Key Findings: The target compound’s methylsulfonyl group improves aqueous solubility (LogP ~2.1–2.5) compared to the more lipophilic chromeno-pyrimidine (LogP 3.2) . Fluorophenoxy-pyrimidinone derivatives exhibit higher hydrogen bond acceptors (9 vs.
Q & A
Basic Research Questions
Q. How can the synthesis yield of the compound be optimized, and what critical factors influence purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent choice (e.g., dichloromethane for improved solubility), and temperature. For example, stepwise coupling of fluoropyrimidine and piperidine derivatives under basic conditions (e.g., NaOH) can minimize side reactions . Post-synthesis purification via column chromatography or recrystallization is essential to achieve ≥99% purity, as noted in protocols for structurally similar piperidine derivatives .
Q. What analytical techniques are recommended for characterizing this compound, and what parameters ensure accuracy?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) is critical for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should be used to confirm structural integrity. For example, the fluoropyrimidine moiety’s distinct ¹⁹F-NMR signal (~-120 ppm) can validate substitution patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Store the compound in inert, airtight containers at -20°C to prevent hydrolysis of the sulfonyl group, as recommended for sulfonamide-containing analogs . Monitor degradation via HPLC every 3–6 months.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation) guidelines. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particulates. Emergency response measures, such as rinsing exposed skin with water for 15 minutes, align with protocols for structurally related piperidinyl methanones .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoropyrimidine vs. non-fluorinated analogs) impact biological activity?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., replacing fluorine with chlorine or hydrogen). Evaluate binding affinity using enzyme inhibition assays (e.g., kinase profiling) and computational docking to assess interactions with target proteins. The 5-fluoropyrimidine group may enhance metabolic stability, as seen in kinase inhibitors .
Q. What experimental designs are suitable for assessing the compound’s environmental persistence and ecotoxicity?
- Methodological Answer : Adapt split-plot designs to study abiotic degradation (e.g., hydrolysis at pH 4–9) and biotic transformation (e.g., microbial degradation in soil/water systems). Use LC-MS/MS to quantify degradation products. Ecotoxicity can be evaluated via standardized assays (e.g., Daphnia magna mortality rates), following frameworks from environmental chemistry studies .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics simulations with software like Schrödinger Suite to calculate LogP (lipophilicity) and permeability (e.g., P-gp efflux ratio). Input SMILES/InChi strings (e.g., from ) to predict metabolic sites via cytochrome P450 docking. Validate predictions with in vitro hepatic microsome assays .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?
- Methodological Answer : Cross-validate results using orthogonal methods. For instance, if HPLC indicates 98% purity but NMR shows impurities, employ LC-MS to identify non-UV-active byproducts. Adjust purification protocols (e.g., gradient elution in HPLC) and confirm crystal structure via X-ray diffraction, as done for thiopyrano-pyrimidinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
